molecular formula C20H18I3N3O7 B583246 3-(2-Hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzoic acid CAS No. 1798042-66-6

3-(2-Hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzoic acid

Cat. No. B583246
M. Wt: 793.091
InChI Key: RSNIUQKHLNRIQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzoic acid is a useful research compound. Its molecular formula is C20H18I3N3O7 and its molecular weight is 793.091. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 3-(2-Hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzoic acid can be achieved through a multistep process involving the protection of functional groups, coupling reactions, and deprotection.

Starting Materials
2,4,6-triiodo-5-nitrobenzoic acid, N-hydroxysuccinimide, N,N'-dicyclohexylcarbodiimide, 2-aminoethanol, phenylmethoxycarbonyl chloride, triethylamine, N,N-dimethylformamide, diisopropylethylamine, trifluoroacetic acid, acetic anhydride, sodium bicarbonate, dichloromethane, ethanol

Reaction
Protection of the carboxylic acid group of 2,4,6-triiodo-5-nitrobenzoic acid using acetic anhydride and sodium bicarbonate in dichloromethane to yield 2,4,6-triiodo-5-nitrobenzoic acid anhydride, Coupling of the protected 2,4,6-triiodo-5-nitrobenzoic acid anhydride with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide in N,N-dimethylformamide, followed by deprotection with trifluoroacetic acid to yield 2,4,6-triiodo-5-nitrobenzoic acid-N-hydroxysuccinimide ester, Protection of the amino group of 2-aminoethanol using phenylmethoxycarbonyl chloride and triethylamine in dichloromethane to yield N-phenylmethoxycarbonyl-2-aminoethanol, Coupling of N-phenylmethoxycarbonyl-2-aminoethanol with 2,4,6-triiodo-5-nitrobenzoic acid-N-hydroxysuccinimide ester in the presence of diisopropylethylamine and N,N-dimethylformamide, followed by deprotection with trifluoroacetic acid to yield 3-(2-Hydroxyethylcarbamoyl)-2,4,6-triiodo-5-nitrobenzoic acid, Reduction of the nitro group of 3-(2-Hydroxyethylcarbamoyl)-2,4,6-triiodo-5-nitrobenzoic acid using sodium dithionite in ethanol to yield 3-(2-Hydroxyethylcarbamoyl)-2,4,6-triiodo-5-amino benzoic acid, Coupling of 3-(2-Hydroxyethylcarbamoyl)-2,4,6-triiodo-5-amino benzoic acid with 2-(phenylmethoxycarbonylamino)acetic acid using N,N'-dicyclohexylcarbodiimide and N-hydroxysuccinimide in N,N-dimethylformamide, followed by deprotection with trifluoroacetic acid to yield 3-(2-Hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzoic acid

properties

IUPAC Name

3-(2-hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18I3N3O7/c21-14-12(18(29)24-6-7-27)15(22)17(16(23)13(14)19(30)31)26-11(28)8-25-20(32)33-9-10-4-2-1-3-5-10/h1-5,27H,6-9H2,(H,24,29)(H,25,32)(H,26,28)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNIUQKHLNRIQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18I3N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

793.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzoic acid

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